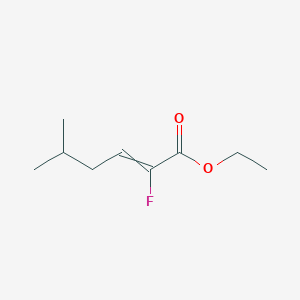![molecular formula C21H38ClNS B14450378 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 76652-34-1](/img/structure/B14450378.png)
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C₂₁H₃₈ClNS It is a quaternary ammonium salt, characterized by the presence of a pyridinium ion substituted with a methyl group and a tetradecylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride typically involves the quaternization of 3-methylpyridine with a suitable alkylating agent. One common method is the reaction of 3-methylpyridine with tetradecylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Metathesis reactions can be carried out using silver nitrate or sodium tetrafluoroborate in aqueous or organic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Methylpyridine.
Substitution: Various pyridinium salts with different anions.
Scientific Research Applications
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as a drug delivery agent due to its ability to form micelles and enhance solubility of hydrophobic drugs.
Industry: Employed in the formulation of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with biological membranes. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial activity, where it targets bacterial cell membranes. Additionally, its ability to form micelles aids in the solubilization and delivery of hydrophobic drugs, enhancing their bioavailability .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-1-ium chloride: A simpler quaternary ammonium salt with similar structural features but lacking the long alkyl chain.
N-Methylpyridinium chloride: Another quaternary ammonium salt with a methyl group on the nitrogen atom of the pyridine ring.
Uniqueness
3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of the long tetradecylsulfanyl chain, which imparts amphiphilic properties. This makes it particularly effective as a surfactant and in forming micelles for drug delivery applications.
Properties
CAS No. |
76652-34-1 |
|---|---|
Molecular Formula |
C21H38ClNS |
Molecular Weight |
372.1 g/mol |
IUPAC Name |
3-methyl-1-(tetradecylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C21H38NS.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-23-20-22-17-15-16-21(2)19-22;/h15-17,19H,3-14,18,20H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
RUPXIFBELOULHT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCSC[N+]1=CC=CC(=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





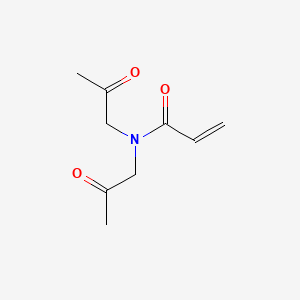
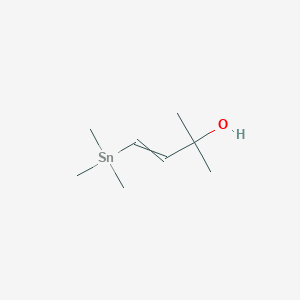
![2,2'-[(1R,2S)-Cyclohex-4-ene-1,2-diyl]di(ethan-1-ol)](/img/structure/B14450324.png)
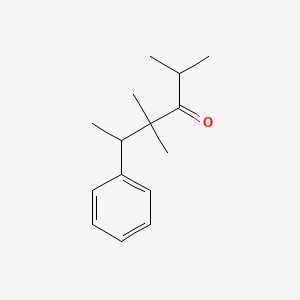
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
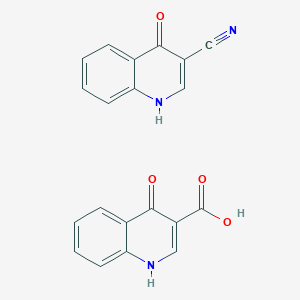
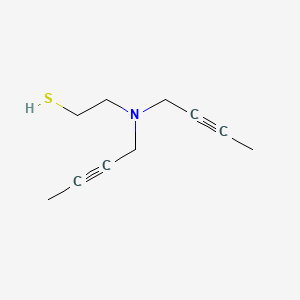
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
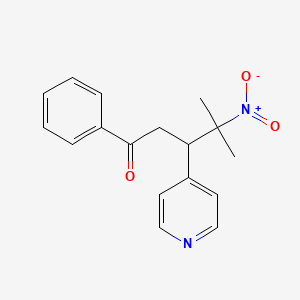
![disodium;3-[[4-[[5-cyano-6-(2-hydroxyethylamino)-4-methyl-2-[2-(4-sulfonatophenyl)ethylamino]pyridin-3-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzenesulfonate](/img/structure/B14450365.png)
